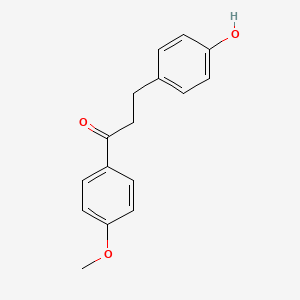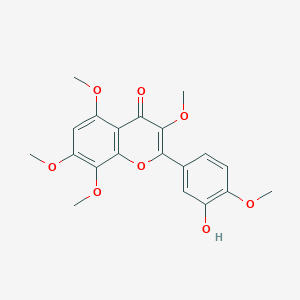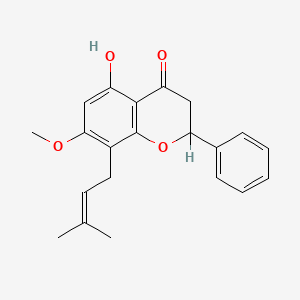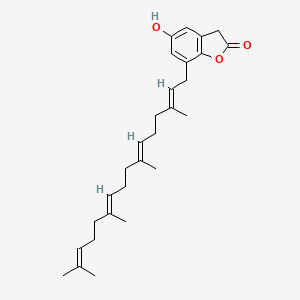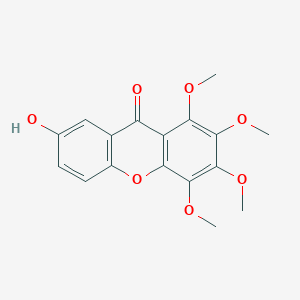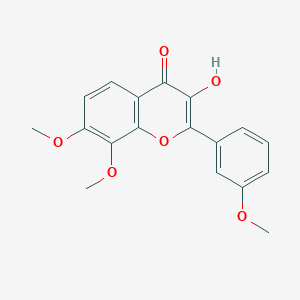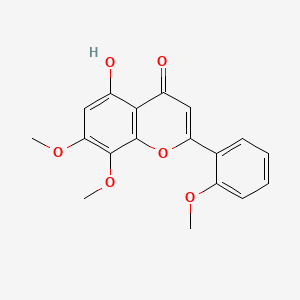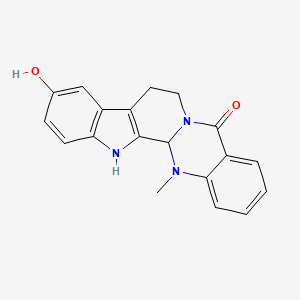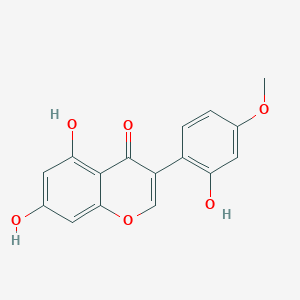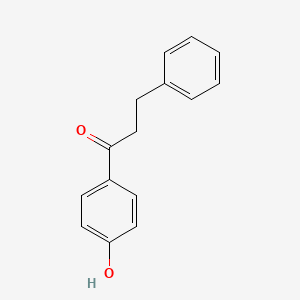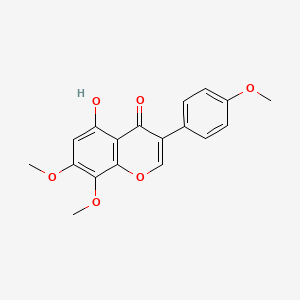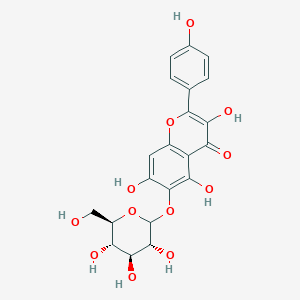
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants. This compound is characterized by the attachment of a glucose molecule to the kaempferol structure, enhancing its solubility and bioavailability. Flavonoids like this compound are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves the glycosylation of kaempferol. One efficient method is the biocatalytic synthesis using recombinant strains of Escherichia coli. This method involves the use of uridine 5’-diphosphate (UDP)-glucose as a glycosyl donor and kaempferol as the acceptor . The reaction conditions are optimized to achieve high yields, with the highest production reaching 16.6 g/L for kaempferol 8-C-glucoside .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using engineered microbial strains. The use of macroporous resins for adsorption and desorption of the product is a common practice to enhance the purity and yield of the compound .
化学反応の分析
Types of Reactions: 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonoid structure to its corresponding dihydroflavonoid.
Substitution: Glycosylation is a common substitution reaction where a glucose molecule is attached to the kaempferol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: UDP-glucose is used as a glycosyl donor in the presence of glycosyltransferase enzymes.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Glycosylation: Various glycosides, including this compound.
科学的研究の応用
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a marker compound to assess the quality of plant extracts.
Biology: Studied for its antioxidant properties and its role in reducing oxidative stress in cells.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of cosmeceuticals for its skin-moisturizing and anti-aging effects.
作用機序
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one can be compared with other similar flavonoid glycosides:
Quercetin 3-O-glucoside (Isoquercitrin): Both compounds have similar antioxidant and anti-inflammatory properties, but this compound has better solubility and bioavailability.
Kaempferol 3-O-glucoside (Astragalin): While both are glycosides of kaempferol, this compound is unique due to its specific glycosylation pattern.
類似化合物との比較
- Quercetin 3-O-glucoside (Isoquercitrin)
- Kaempferol 3-O-glucoside (Astragalin)
- Quercetin 3-O-galactoside (Hyperoside)
- Kaempferol 3-O-arabinoside
特性
CAS番号 |
28225-10-7 |
|---|---|
分子式 |
C21H20O11 |
分子量 |
448.38 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


